1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Descripción general

Descripción

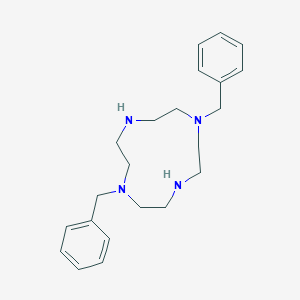

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C22H32N4. It is a derivative of 1,4,7,10-tetraazacyclododecane, where two benzyl groups are attached to the nitrogen atoms at positions 1 and 7. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through several methods. One common approach involves the reaction of 1,4,7,10-tetraazacyclododecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Table 1: Comparative Synthetic Routes

Deprotection and Macrocycle Formation

The benzyl groups serve as protective moieties, enabling controlled deprotection for downstream applications:

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups to yield 1,4,7,10-tetraazacyclododecane (cyclen), a precursor for MRI contrast agents like gadobutrol .

-

Acid Hydrolysis : Treatment with HCl cleaves benzyl groups while preserving the macrocyclic core, facilitating ligand functionalization .

Coordination Chemistry and Chelator Design

The compound is pivotal in synthesizing lanthanide and transition metal chelators:

-

DO2A Derivatives : Functionalization at N4 and N10 positions with carboxylic or phosphonic acid groups produces ligands for Gd³⁺, Ho³⁺, and Lu³⁺ complexes .

-

Hypochlorous Acid Responsiveness : Oxidation of hydroquinone-appended derivatives by HOCl forms symmetric DOTA complexes for redox-sensitive imaging probes .

Structural Characterization

-

NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and purity, with benzyl protons resonating at δ 7.3–7.5 ppm .

-

X-ray Crystallography : Intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine validate stereochemical control during synthesis .

Industrial-Scale Production

Patented methods highlight scalable processes:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical reactions, including catalysis and redox processes .

Comparación Con Compuestos Similares

Similar Compounds

1,4,7,10-Tetraazacyclododecane: The parent compound without the benzyl groups.

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups attached to the nitrogen atoms.

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane: Similar to the compound but with different substituents on the nitrogen atoms.

Uniqueness

This compound is unique due to the presence of benzyl groups, which enhance its stability and ability to form complexes with metal ions. This makes it particularly valuable in applications requiring stable metal complexes, such as catalysis and medical imaging .

Actividad Biológica

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane (DBTACD) is a macrocyclic compound characterized by a complex structure that includes four nitrogen atoms in a cyclic arrangement and two benzyl groups attached at positions 1 and 7. This compound has garnered attention due to its potential applications in coordination chemistry, medicinal chemistry, and as a ligand for metal ions. Understanding the biological activity of DBTACD is crucial for its application in drug development and diagnostic imaging.

- Molecular Formula : C22H32N4

- Molecular Weight : 368.52 g/mol

- Structure : The presence of benzyl groups enhances the steric properties and reactivity of the compound compared to simpler tetraazacyclododecanes.

DBTACD functions primarily as a ligand that forms stable complexes with various metal ions. The nitrogen atoms in its structure have lone pairs that can coordinate with metal ions, which is essential for its role in catalysis and potential therapeutic applications. The mechanism of action involves:

- Metal Complexation : DBTACD can stabilize different metal ions through coordination bonds formed by its nitrogen atoms.

- Catalytic Activity : The ability to form metal complexes makes DBTACD useful in catalyzing various chemical reactions.

1. Coordination Chemistry

DBTACD is used extensively in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in various industrial processes and medical applications.

2. Medicinal Chemistry

Research has indicated that DBTACD and its derivatives may be utilized in developing metal-based drugs. For example:

- MRI Contrast Agents : Derivatives of tetraazacyclododecane are used as contrast agents in magnetic resonance imaging (MRI), enhancing the visibility of tissues.

- Targeted Drug Delivery : The unique structure allows for the development of targeted drug delivery systems where the complexation with specific metal ions can facilitate the transport of therapeutic agents to targeted sites.

Study 1: Evaluation of Metal Complexes

A study evaluated the interaction between DBTACD and various metal ions, revealing that it forms stable complexes with gadolinium and other lanthanides, making it suitable for use as an MRI contrast agent .

Study 2: Anticancer Activity

Research indicated that DBTACD derivatives demonstrated significant anticancer activity by targeting specific receptors on cancer cells. In vitro studies showed that these compounds could inhibit tumor growth by interfering with cell signaling pathways .

Study 3: Toxicological Assessment

While generally considered non-toxic, DBTACD has been shown to cause skin irritation upon contact . Further studies are needed to evaluate its safety profile comprehensively.

Summary of Biological Activities

Propiedades

IUPAC Name |

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455988 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156970-79-5 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.